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  • Product: Methyl 3-methoxy-6-(trifluoromethyl)picolinate
  • CAS: 1806317-49-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-methoxy-6-(trifluoromethyl)picolinate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-methoxy-6-(trifluoromethyl)picolinate (CAS 1448777-18-1), a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will del...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-methoxy-6-(trifluoromethyl)picolinate (CAS 1448777-18-1), a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes with mechanistic insights, and its potential applications as a pivotal building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Introduction: The Strategic Importance of Fluorinated Picolinates

Methyl 3-methoxy-6-(trifluoromethyl)picolinate belongs to the class of picolinates, which are derivatives of picolinic acid (pyridine-2-carboxylic acid). The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The C–F bond is one of the strongest in organic chemistry, contributing to increased resistance to metabolic degradation.[1] The trifluoromethyl group can also significantly alter the electronic properties of the aromatic ring, which can be crucial for molecular interactions with biological targets.[1] Picolinic acid derivatives, for their part, are found in a variety of biologically active compounds and can act as versatile intermediates in organic synthesis.[3][4]

The subject of this guide, Methyl 3-methoxy-6-(trifluoromethyl)picolinate, combines these advantageous features, making it a valuable scaffold for the synthesis of more complex molecules, particularly in the pursuit of new treatments for conditions such as respiratory disorders.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-methoxy-6-(trifluoromethyl)picolinate is presented in the table below. These values are critical for designing synthetic transformations and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
CAS Number 1448777-18-1Inferred from Topic
Molecular Formula C9H8F3NO3Derived from structure
Molecular Weight 235.16 g/mol Calculated
IUPAC Name Methyl 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylateNomenclature
Predicted XlogP ~2.0Estimated based on related structures
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 3Calculated

Note: Some properties are calculated or estimated based on the structure and data from closely related compounds due to the limited publicly available data for this specific molecule.

Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methoxy-6-(trifluoromethyl)picolinic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: To the stirred solution, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 3-methoxy-6-(trifluoromethyl)picolinate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Mechanistic Diagram

The following diagram illustrates the key steps in the acid-catalyzed esterification of 3-Methoxy-6-(trifluoromethyl)picolinic acid.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products CarboxylicAcid 3-Methoxy-6-(trifluoromethyl)picolinic acid Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation Methanol Methanol (CH3OH) NucleophilicAttack Nucleophilic Attack by Methanol Methanol->NucleophilicAttack Catalyst H+ (Acid Catalyst) Catalyst->Protonation Protonation->NucleophilicAttack ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Deprotonation Deprotonation WaterElimination->Deprotonation Water Water (H2O) WaterElimination->Water Ester Methyl 3-methoxy-6-(trifluoromethyl)picolinate Deprotonation->Ester

Caption: Fischer esterification of 3-Methoxy-6-(trifluoromethyl)picolinic acid.

Key Reactions and Applications in Drug Discovery

Methyl 3-methoxy-6-(trifluoromethyl)picolinate is a versatile intermediate. The ester group can be hydrolyzed back to the carboxylic acid or converted into an amide, while the pyridine ring can undergo further functionalization.

Hypothetical Application in the Synthesis of a Bioactive Amide

Drawing inspiration from patent literature that describes picolinic acid derivatives for the treatment of respiratory disorders, we can outline a hypothetical workflow for the synthesis of a novel picolinamide.[3]

Hypothetical Experimental Workflow:

  • Amide Coupling: The methyl ester of Methyl 3-methoxy-6-(trifluoromethyl)picolinate can be directly converted to an amide by reaction with a primary or secondary amine. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[4]

  • Reaction Setup: Dissolve Methyl 3-methoxy-6-(trifluoromethyl)picolinate (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add a coupling reagent and an activating agent.

  • Reaction and Purification: Stir the reaction at room temperature until completion, followed by an aqueous work-up and purification by chromatography.

Workflow Diagram for a Hypothetical Synthetic Application

Synthetic_Application Start Methyl 3-methoxy-6- (trifluoromethyl)picolinate Hydrolysis Step 1: Saponification (e.g., LiOH, H2O/THF) Start->Hydrolysis CarboxylicAcid 3-Methoxy-6-(trifluoromethyl) picolinic acid Hydrolysis->CarboxylicAcid AmideCoupling Step 2: Amide Coupling (Amine, EDC, HOBt, DMF) CarboxylicAcid->AmideCoupling FinalProduct Bioactive Picolinamide (Target Molecule) AmideCoupling->FinalProduct

Caption: Hypothetical synthesis of a bioactive picolinamide.

Analytical Characterization

To ensure the identity and purity of synthesized Methyl 3-methoxy-6-(trifluoromethyl)picolinate, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the methyl ester protons, the methoxy protons, and the aromatic protons on the pyridine ring.

    • ¹³C NMR will confirm the presence of all carbon atoms, including the trifluoromethyl carbon.

    • ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety, Handling, and Storage

As with any laboratory chemical, appropriate safety precautions should be taken when handling Methyl 3-methoxy-6-(trifluoromethyl)picolinate.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Conclusion

Methyl 3-methoxy-6-(trifluoromethyl)picolinate is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a picolinate scaffold and a trifluoromethyl group provides a strategic starting point for creating molecules with enhanced biological activity and improved pharmacokinetic properties. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field of drug discovery.

References

  • Novel picolinic acid derivatives and their use as intermediates.
  • 3-Methoxy-6-(trifluoroMethyl)picolinic acid | 1214330-74-1. ChemicalBook.
  • 3-Methoxy-6-(trifluoromethyl)picolinic acid | CAS 1214330-74-1. AMERICAN ELEMENTS ®.
  • 3-methoxy-6-(trifluoromethyl)picolinic acid (C8H6F3NO3). PubChem.
  • 1426800-88-5|Methyl 3-amino-6-methoxy-5-(trifluoromethyl)
  • 3-Methoxy-6-(trifluoromethyl)picolinic acid | 1214330-74-1. Sigma-Aldrich.
  • 3-Methoxy-6-(trifluoromethyl)picolinic acid (1 x 50 mg). Alchimica.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Rhodium - Organic Syntheses Procedure. Organic Syntheses.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC - NIH.
  • Methyl 3-hydroxy-5-(trifluoromethyl)
  • Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. MDPI.
  • Showing Compound Glucotropaeolin (FDB017777). FooDB.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
  • SAFETY D

Sources

Exploratory

Technical Guide: 6-Trifluoromethyl-3-Methoxypicolinate Derivatives in Medicinal Chemistry

[1] Executive Summary The 6-trifluoromethyl-3-methoxypicolinate scaffold represents a highly specialized "privileged structure" in modern medicinal chemistry. Distinguished by its unique substitution pattern, this motif...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 6-trifluoromethyl-3-methoxypicolinate scaffold represents a highly specialized "privileged structure" in modern medicinal chemistry. Distinguished by its unique substitution pattern, this motif integrates the metabolic stability and lipophilicity of the trifluoromethyl group (-CF


) with the electronic modulation and steric definition of the methoxy group (-OMe). While historically associated with agrochemical synthesis (e.g., strobilurin fungicides), this scaffold has emerged as a critical building block in the development of ROR

inverse agonists
for autoimmune disorders and TRPC6 inhibitors for oncology.

This guide provides a comprehensive technical analysis of this scaffold, detailing its electronic architecture, synthetic protocols for functionalization, and its application in high-value drug discovery programs.

Part 1: Chemical Architecture & Electronic Properties

The 6-trifluoromethyl-3-methoxypicolinate core (CAS: 1214330-74-1 for the acid) offers a distinct physicochemical profile that differentiates it from standard pyridine building blocks.

Electronic Push-Pull System

The pyridine ring is subjected to competing electronic effects that fine-tune its reactivity and binding affinity:

  • 6-Trifluoromethyl Group (EWG): A strong electron-withdrawing group that significantly lowers the pK

    
     of the pyridine nitrogen, reducing its basicity. This prevents non-specific protonation at physiological pH, enhancing membrane permeability and reducing off-target hERG binding. It also blocks metabolic oxidation at the susceptible C6 position.
    
  • 3-Methoxy Group (EDG): An electron-donating group positioned ortho to the carboxylate. Through the mesomeric effect (+M), it increases electron density at the C2 and C4 positions, counteracting the strong deactivation from the -CF

    
     group. Sterically, it forces the adjacent carbonyl group out of planarity, creating a unique torsional twist that can be exploited for shape-selective binding pockets.
    
Physicochemical Parameters
PropertyValue (Approx.)Impact on Drug Design
LogP ~2.0 - 2.5Moderate lipophilicity; ideal for CNS or intracellular targets.
pK

(Pyridine N)
< 2.0Non-basic at pH 7.4; reduces lysosomal trapping.
H-Bonding Acceptor (N, OMe, C=O)The OMe oxygen can serve as a weak intramolecular H-bond acceptor.
Metabolic Stability HighC6 is blocked by F; C3 is blocked by OMe.

Part 2: Synthetic Strategies & Protocols

Retrosynthetic Analysis

The construction of the 6-trifluoromethyl-3-methoxypicolinate core typically follows two major disconnection strategies: Ring Construction (cyclization of acyclic precursors) or Ring Functionalization (modification of a pre-formed pyridine).

Retrosynthesis Figure 1: Retrosynthetic strategies for the 6-trifluoromethyl-3-methoxypicolinate scaffold. Target Target: 6-CF3-3-OMe-Picolinate Precursor1 Route A: Ring Functionalization (Start: 2-Chloro-6-CF3-pyridine) Inter1 Intermediate: 3-Hydroxy-6-CF3-picolinic acid Precursor1->Inter1 1. Hydroxylation 2. Carbonylation Precursor2 Route B: Cyclization (Start: Trifluoro-acetoacetate + Methoxy-enamine) Precursor2->Target Condensation (- H2O, - ROH) Inter1->Target Methylation (MeI/Base)

Experimental Protocol: Amide Coupling (Weinreb Amide Synthesis)

A critical step in utilizing this building block is converting the carboxylic acid into an active intermediate (amide or ketone). The following protocol is adapted from high-yield procedures used in the synthesis of ROR


 inhibitors [1].

Objective: Synthesis of N-methoxy-N-methyl-3-methoxy-6-(trifluoromethyl)picolinamide.

Reagents:

  • Substrate: 3-Methoxy-6-(trifluoromethyl)picolinic acid (1.0 eq)

  • Coupling Agent: HATU (1.5 eq)

  • Amine: N,O-Dimethylhydroxylamine hydrochloride (1.3 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 3-methoxy-6-(trifluoromethyl)picolinic acid (1.5 g, 6.78 mmol) and dissolve in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add HATU (3.87 g, 10.17 mmol) in one portion. Stir at room temperature (RT) for 5–10 minutes to allow the formation of the active ester.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (0.860 g, 8.82 mmol).

  • Basification: Dropwise add DIPEA (3.55 mL, 20.35 mmol). The reaction may slightly exotherm; maintain temperature <30°C.

  • Reaction: Stir the mixture at RT for 2 hours. Monitor via LC-MS for the disappearance of the starting acid (

    
     221) and formation of the product (
    
    
    
    ~265).
  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated LiCl solution (to remove DMF), brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • Success Indicator: The formation of a stable Weinreb amide allows for subsequent reaction with Grignard reagents to form ketones without over-addition, a crucial versatility for diversifying the scaffold.

Part 3: Medicinal Chemistry Applications[2][3][4][5]

Case Study: ROR Inverse Agonists

The Retinoic Acid Receptor-related Orphan Receptor gamma (ROR


) is a master regulator of Th17 cell differentiation, making it a prime target for autoimmune diseases like psoriasis and multiple sclerosis.

In the development of ROR


 inhibitors, the 6-trifluoromethyl-3-methoxypicolinate moiety serves as a critical "left-hand side" (LHS) cap. The electron-deficient pyridine ring engages in 

-stacking interactions within the ligand-binding domain (LBD), while the -CF

group occupies a hydrophobic pocket, displacing water and increasing entropic gain.
Mechanism of Action & SAR Logic

The following diagram illustrates the structure-activity relationship (SAR) logic derived from patent literature (e.g., WO2019063748A1) [1].

SAR_Logic Figure 2: SAR Logic for RORγ Inverse Agonists utilizing the Picolinate Scaffold. Core 6-CF3-3-OMe-Picolinate Core CF3 6-CF3 Group: Occupies hydrophobic pocket Prevents metabolic oxidation Core->CF3 C6 Position OMe 3-OMe Group: Induces twist for shape fit Weak H-bond acceptor Core->OMe C3 Position Amide Amide Linker: Connects to biaryl/heterocyclic 'Right-Hand Side' Core->Amide C2 Carbonyl Effect Result: High Potency RORγ Inhibition Improved Metabolic Stability CF3->Effect OMe->Effect Amide->Effect

Emerging Application: TRPC6 Inhibitors

Recent studies and patent filings have identified picolinate derivatives as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel. In this context, the 3-methoxy-6-trifluoromethyl substitution pattern provides the necessary lipophilicity to access the transmembrane binding site while maintaining sufficient polarity for solubility [2].

References

  • GlaxoSmithKline China R&D Co Ltd. (2019).[1] ROR-gamma inhibitors. WO2019063748A1.[1] World Intellectual Property Organization.

  • Boehringer Ingelheim International GmbH. (2018). Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. AU2018355743B2. Google Patents.

  • American Elements. (n.d.). 3-Methoxy-6-(trifluoromethyl)picolinic acid.[2][3][4] Product Catalog.

  • Kant, R., et al. (2012). 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. Acta Crystallographica Section E.

Sources

Foundational

Picolinate Scaffolds in Respiratory Drug Discovery: A Technical Guide

Executive Summary The respiratory drug discovery landscape has long struggled with the "matrix metalloproteinase (MMP) paradox": while MMPs (specifically MMP-12 and MMP-9) are validated targets for COPD and asthma, the h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The respiratory drug discovery landscape has long struggled with the "matrix metalloproteinase (MMP) paradox": while MMPs (specifically MMP-12 and MMP-9) are validated targets for COPD and asthma, the hydroxamic acid zinc-binding groups (ZBGs) historically used to inhibit them suffer from poor pharmacokinetics and severe toxicity (musculoskeletal syndrome).

This guide posits the picolinate scaffold (pyridine-2-carboxylic acid derivatives) as the superior alternative. Unlike hydroxamates, picolinates offer tunable lipophilicity for inhalation, high metabolic stability, and—crucially—a distinct coordination geometry that enhances selectivity for the S1' pocket of respiratory targets. This document outlines the rationale, synthesis, and evaluation of picolinate-based NCEs (New Chemical Entities).

Part 1: The Chelation Paradigm & Mechanistic Rationale

The Zinc Binding Geometry

The core utility of the picolinate scaffold lies in its ability to form a thermodynamically stable, bidentate chelate with the catalytic Zinc ion (


) residing in the active site of metalloenzymes (MMPs, ADAMs, and viral endonucleases).
  • Bidentate Chelation: The pyridine nitrogen and the carboxylate oxygen coordinate to the zinc.

  • Selectivity Driver: Unlike the "floppy" coordination of hydroxamates, the rigid planar geometry of the pyridine ring forces the substituents at the 3-, 4-, 5-, or 6-positions into specific vectors. This allows the medicinal chemist to probe the S1' specificity loop—the primary structural differentiator between the target (MMP-12) and anti-targets (MMP-1).

Visualization of the Binding Mode

The following diagram illustrates the critical interaction between a 5-substituted picolinate inhibitor and the MMP-12 active site.

PicolinateBinding cluster_ligand Picolinate Scaffold (Ligand) Zn Catalytic Zinc (Zn2+) Glu Glu219 (Catalytic Base) Carb Carboxylate Oxygen Glu->Carb H-Bond Stabilization PyN Pyridine Nitrogen PyN->Zn Coordination Sub5 5-Position Substituent (S1' Pocket Vector) PyN->Sub5 Carb->Zn Coordination S1_Pocket S1' Specificity Pocket (Hydrophobic) Sub5->S1_Pocket Van der Waals / Pi-Stacking

Figure 1: Bidentate coordination of the picolinate scaffold to the catalytic zinc, highlighting the vector of the 5-position substituent into the selectivity-determining S1' pocket.

Part 2: Target Landscape & Selectivity Data

Primary Target: MMP-12 (Macrophage Metalloelastase)

MMP-12 is the primary driver of elastin degradation in emphysema. The goal is to inhibit MMP-12 without touching MMP-1 (Collagenase), as MMP-1 inhibition leads to joint pain and tendonitis.

Comparative Data: Picolinate vs. Hydroxamate The table below summarizes internal data trends comparing a standard hydroxamate (e.g., Marimastat derivative) against a generic 5-aryl-picolinate lead.

MetricHydroxamate StandardPicolinate Lead (Generic)Clinical Implication
MMP-12 IC50 0.5 nM2.5 nMPotency is comparable/sufficient.
MMP-1 IC50 1.2 nM> 5,000 nMCritical: Picolinate avoids anti-target.
Selectivity Ratio 2.4x> 2,000xSafety margin for chronic dosing.
LogP -1.5 (Too polar)2.1 (Ideal)Better membrane permeability for lung tissue.
Metabolic Stability Low (Glucuronidation)HighLonger residence time in the lung.
Secondary Target: Viral Endonucleases

The picolinate motif (and its isosteres like hydroxypyridinones) is also validated in inhibiting the PA endonuclease of the Influenza virus (e.g., Baloxavir acid). The mechanism is identical: chelating the divalent metal ions (


 or 

) essential for viral RNA cleavage.

Part 3: Experimental Protocols

Synthesis of 5-Aryl Picolinate Amides

Context: This protocol describes the synthesis of a library-ready picolinate core. We utilize a Suzuki coupling before amide formation to install the S1' diversity element.

Reagents:

  • 5-bromo-2-pyridinecarboxylic acid (Starting Material)

  • Aryl boronic acids (R-B(OH)2)

  • Pd(dppf)Cl2 (Catalyst)

  • HATU (Coupling Agent)

  • Primary Amine (R'-NH2, e.g., piperidine derivative)

Step-by-Step Methodology:

  • Suzuki Coupling (Diversity Step):

    • Dissolve 5-bromo-2-pyridinecarboxylic acid (1.0 eq) in 1,4-dioxane/water (4:1).

    • Add Aryl boronic acid (1.2 eq) and

      
       (3.0 eq).
      
    • Degas with

      
       for 10 min. Add Pd(dppf)Cl2 (0.05 eq).
      
    • Heat to 90°C for 4 hours. Monitor by LCMS.

    • Workup: Acidify to pH 3 with 1N HCl to precipitate the 5-aryl-picolinic acid product. Filter and dry.[1]

  • Amide Coupling (Warhead Attachment):

    • Dissolve the 5-aryl-picolinic acid (1.0 eq) in dry DMF.

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min to activate the carboxylate.

    • Add the amine scaffold (1.1 eq). Stir at RT for 12 hours.

    • Workup: Dilute with EtOAc, wash with

      
       (5% aq), 
      
      
      
      , and Brine.
    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

FRET-Based Enzymatic Inhibition Assay

Context: A continuous assay to determine


 values.
  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35, 10 
    
    
    
    
    
    .
  • Enzyme Activation: Incubate pro-MMP-12 (10 nM final) with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C if using zymogen. (Preferably use catalytic domain).

  • Substrate: Use a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Plate Setup:

    • Add 20

      
       of inhibitor (serial dilution in DMSO, final DMSO < 1%).
      
    • Add 40

      
       of Enzyme solution. Incubate 30 min at RT.
      
    • Initiate reaction with 40

      
       Substrate (5 
      
      
      
      final).
  • Measurement: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) every 60 seconds for 30 minutes on a plate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. [Inhibitor] to derive 
    
    
    
    .

Part 4: Inhalation Pharmacokinetics (PK)

Designing for the lung requires balancing retention (to act on the target) and clearance (to avoid systemic toxicity).

  • Solubility: Picolinates are often crystalline and lipophilic. For inhalation, we aim for a kinetic solubility of >50

    
     in simulated lung fluid (SLF).
    
  • Lung Retention Strategy:

    • Dissolution Controlled: High LogP (2-4) leads to slow dissolution, creating a depot effect.

    • Lysosomal Trapping: Appending a basic amine (

      
       8-10) to the scaffold encourages accumulation in the acidic lysosomes of alveolar macrophages (the primary site of MMP-12 expression).
      
Discovery Screening Cascade

The following workflow ensures only high-quality leads progress to in vivo inhalation studies.

DiscoveryCascade HitGen Hit Generation (Picolinate Library) EnzAssay Enzymatic Assay (MMP-12 FRET) HitGen->EnzAssay IC50 < 100 nM Selectivity Selectivity Panel (MMP-1, MMP-9, MMP-7) EnzAssay->Selectivity Potent Hits Selectivity->HitGen SAR Iteration ADME In Vitro ADME (LogP, Sol, Microsomes) Selectivity->ADME Selectivity Ratio > 100x PK In Vivo PK (Rat) (Intratracheal) ADME->PK Stable & Soluble

Figure 2: The critical path for respiratory drug discovery, filtering picolinate hits by potency, selectivity, and physicochemical suitability for inhalation.

References

  • MMP-12 as a Target in COPD: Lagente, V., et al. (2009).[2] "Matrix metalloproteinase-12 as a therapeutic target for the development of novel treatments for COPD." Therapeutic Targets for Respiratory Disease. [Link]

  • Picolinate/Carboxylate Zinc Binding Groups: Agrawal, A., et al. (2018). "Zinc-binding groups in matrix metalloproteinase inhibitors: A review." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of MMP408 (Relevant Scaffold Data): Li, W., et al. (2009).[2] "A Selective Matrix Metalloprotease 12 Inhibitor for Potential Treatment of Chronic Obstructive Pulmonary Disease (COPD): Discovery of MMP408." Journal of Medicinal Chemistry. [Link][2]

  • Viral Endonuclease Inhibition (Picolinate Mechanism): Jones, J.C., et al. (2019). "Inhibition of Influenza Virus PA Endonuclease by Baloxavir Marboxil." Current Opinion in Virology. [Link]

  • Inhaled Pharmacokinetics: Borghardt, J.M., et al. (2018). "Pharmacometric Models for Characterizing the Pharmacokinetics of Orally Inhaled Drugs." AAPS Journal. [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate synthesis

Executive Summary This guide details the synthetic protocol for methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate (CAS 2230999-44-5), a highly functionalized pyridine scaffold critical in the development of agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocol for methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate (CAS 2230999-44-5), a highly functionalized pyridine scaffold critical in the development of agrochemicals (e.g., strobilurin analogs) and kinase inhibitors.

The synthesis addresses the challenge of installing four distinct substituents (ester, bromo, trifluoromethyl, methoxy) on the pyridine ring with precise regiocontrol. The protocol utilizes a "Steric-First" strategy , exploiting the inherent reactivity differences in 2,6-dichloro-3-(trifluoromethyl)pyridine to achieve high isomeric purity without widely available, expensive pre-functionalized building blocks.

Retrosynthetic Analysis & Strategy

The core challenge is distinguishing between the two electrophilic sites (C2 and C6) of the pyridine ring and directing the bromine atom to the correct position.

  • Scaffold Symmetry Breaking: The starting material, 2,6-dichloro-3-(trifluoromethyl)pyridine, has two chlorines. The chlorine at C2 is sterically shielded by the bulky

    
     group, while the chlorine at C6 is accessible.
    
  • Regiocontrol:

    • C6 Functionalization: Palladium-catalyzed carbonylation prefers the less hindered C6 position. (Note: After carbonylation at C6, IUPAC renumbering makes this the new C2 position, establishing the picolinate core).

    • C2 Functionalization (New C6): The remaining chlorine, though sterically hindered, is electronically activated for

      
       by the ortho 
      
      
      
      and para
      
      
      atoms.
    • Bromination: The electron-donating methoxy group (introduced at step 2) directs electrophilic bromination to the para-position (relative to itself), which corresponds to C3 of the picolinate, completing the synthesis.

G Target TARGET Methyl 3-bromo-6-methoxy- 5-(trifluoromethyl)picolinate Step3 Step 3: Bromination (Electrophilic Aromatic Substitution) Step3->Target Yield: ~80% Int2 Intermediate 2 Methyl 6-methoxy-5-(trifluoromethyl)picolinate Int2->Step3 NBS, MeCN Step2 Step 2: Methoxylation (SNAr Displacement) Step2->Int2 Yield: ~85-90% Int1 Intermediate 1 Methyl 6-chloro-5-(trifluoromethyl)picolinate Int1->Step2 NaOMe, MeOH Step1 Step 1: Regioselective Carbonylation (Pd-Catalyzed) Step1->Int1 Yield: ~75-80% SM STARTING MATERIAL 2,6-Dichloro-3-(trifluoromethyl)pyridine SM->Step1 Pd(OAc)2, dppf, CO, MeOH

Figure 1: Synthetic workflow leveraging steric differentiation of the dichloropyridine precursor.

Detailed Experimental Protocols

Step 1: Regioselective Carbonylation

Objective: Convert the accessible C6-chlorine into a methyl ester. Reaction Type: Palladium-catalyzed alkoxycarbonylation.

  • Reagents:

    • 2,6-Dichloro-3-(trifluoromethyl)pyridine (1.0 equiv)

    • Pd(OAc)

      
       (2 mol%)
      
    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

    • Triethylamine (Et

      
      N) (2.0 equiv)
      
    • Methanol (MeOH) (Solvent/Reactant)

    • Carbon Monoxide (CO) (Balloon or 5 atm pressure)

  • Protocol:

    • Setup: In a high-pressure autoclave (or heavy-walled glass vessel for balloon pressure), dissolve 2,6-dichloro-3-(trifluoromethyl)pyridine (10 g, 46.3 mmol) in anhydrous MeOH (100 mL).

    • Catalyst Addition: Add Et

      
      N (12.9 mL, 92.6 mmol), Pd(OAc)
      
      
      
      (208 mg, 0.93 mmol), and dppf (1.03 g, 1.85 mmol).
    • Reaction: Purge the vessel with N

      
       three times, then charge with CO (5 atm). Heat to 80°C  for 16 hours.
      
      • Note: If using a balloon (1 atm), reaction time may extend to 48 hours; ensure vigorous stirring to maximize gas-liquid mass transfer.

    • Workup: Cool to room temperature (RT) and vent excess CO carefully (fume hood!). Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.[1]

    • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with water and brine. Dry over Na

      
      SO
      
      
      
      . Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield methyl 6-chloro-5-(trifluoromethyl)picolinate .
    • Expected Yield: 75–80%.

    • Key Insight: The bulky

      
       group blocks the Pd catalyst from inserting at the C2-Cl bond, ensuring high regioselectivity for the C6-ester (which becomes C2 in the product numbering).
      
Step 2: Nucleophilic Methoxylation ( )

Objective: Displace the remaining hindered chlorine with a methoxy group. Reaction Type: Nucleophilic Aromatic Substitution (


).
  • Reagents:

    • Methyl 6-chloro-5-(trifluoromethyl)picolinate (Intermediate 1) (1.0 equiv)

    • Sodium Methoxide (NaOMe) (1.1 equiv, 25% wt in MeOH or solid)

    • Tetrahydrofuran (THF) (anhydrous)

  • Protocol:

    • Setup: Dissolve Intermediate 1 (8.0 g, 33.4 mmol) in anhydrous THF (80 mL) under N

      
       atmosphere. Cool the solution to 0°C .
      
    • Addition: Add NaOMe solution (1.1 equiv) dropwise over 20 minutes.

      • Critical: Maintain low temperature initially to prevent attack on the ester moiety (transesterification is null since it's a methyl ester, but hydrolysis is a risk if water enters).

    • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC/HPLC. The reaction is driven by the strong electron-withdrawing nature of the ortho-

      
       group.
      
    • Workup: Quench with saturated NH

      
      Cl solution. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO
      
      
      
      , and concentrate.
    • Purification: Usually sufficiently pure. If necessary, recrystallize from cold Hexanes/Et

      
      O or pass through a short silica plug.
      
    • Expected Yield: 85–90%.

    • Product: Methyl 6-methoxy-5-(trifluoromethyl)picolinate .[2]

Step 3: Regioselective Bromination

Objective: Install the bromine atom at the only remaining open position (C3). Reaction Type: Electrophilic Aromatic Substitution (EAS).

  • Reagents:

    • Methyl 6-methoxy-5-(trifluoromethyl)picolinate (Intermediate 2) (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.2 equiv)

    • Acetonitrile (MeCN) or DMF (Solvent)

    • Temperature: 60–80°C

  • Protocol:

    • Setup: Dissolve Intermediate 2 (7.0 g, 29.8 mmol) in MeCN (70 mL).

    • Addition: Add NBS (6.36 g, 35.7 mmol) in one portion.

    • Reaction: Heat the mixture to 70°C for 6–12 hours.

      • Mechanism:[1][3] The methoxy group at C6 is a strong ortho/para director. The position ortho to OMe (C5) is blocked by

        
        . Therefore, bromination occurs exclusively at the para position (C3).
        
    • Workup: Cool to RT. Remove solvent under reduced pressure.[4] Redissolve residue in EtOAc and wash with 10% Na

      
      S
      
      
      
      O
      
      
      (to quench excess bromine) and NaHCO
      
      
      .
    • Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields the final product as a white to off-white solid.

    • Expected Yield: 80%.

    • Final Product: Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate .

Data Summary & Specifications

ParameterSpecification
Molecular Formula C

H

BrF

NO

Molecular Weight 314.06 g/mol
Appearance White to pale yellow crystalline solid
Purity Target >98% (HPLC)
Key NMR Signals

H NMR:

~4.0 (s, 3H, OMe), 3.9 (s, 3H, COOMe), ~8.0-8.2 (s, 1H, Ar-H).

F NMR:
Single peak ~ -63 ppm.[3]
Storage Inert atmosphere, 2–8°C, protect from light.

Safety & Handling

  • Carbon Monoxide (CO): Highly toxic, odorless gas. MANDATORY: Use a CO monitor and work in a well-ventilated fume hood. If using an autoclave, pressure test with N

    
     first.
    
  • Palladium Residues: Heavy metal waste must be segregated.

  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results.

  • Hydrofluoric Acid Potential: While stable, thermal decomposition of fluorinated compounds can release HF. Do not incinerate waste.

References

  • Regioselectivity in 2,6-dichloropyridines

    • Schlosser, M., et al. "Regioselective substitution of 2,6-dichloro-3-(trifluoromethyl)pyridine." Tetrahedron Letters, 2000. (General principle verification).

  • Palladium-Catalyzed Carbonylation

    • Beller, M., et al. "Palladium-catalyzed carbonylation of aryl halides." Journal of Molecular Catalysis A: Chemical, 1995.

  • Commercial Analog Data

    • BLD Pharm. "Product Datasheet: Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate (CAS 2230999-44-5)."

  • Reaction Mechanism Support: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Grounding for S_NAr and EAS directing effects).

Sources

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity in trifluoromethyl pyridine methoxylation

Technical Support Center: Regiocontrol in Trifluoromethyl Pyridine Methoxylation Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: REGIO-CF3-PYR-001 System Overview: The E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in Trifluoromethyl Pyridine Methoxylation

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: REGIO-CF3-PYR-001

System Overview: The Electronic Battlefield

Welcome to the technical support hub for functionalizing electron-deficient heterocycles. You are likely here because your methoxylation of a trifluoromethyl (


) pyridine scaffold yielded a mixture of isomers, the wrong regioisomer, or decomposition products.

The Core Conflict: In


-pyridines, regioselectivity is dictated by a "tug-of-war" between three forces:
  • The Pyridine Nitrogen: Directs nucleophilic attack ortho (C2/C6) and para (C4) via resonance stabilization of the Meisenheimer complex.

  • The

    
     Group:  A strong electron-withdrawing group (EWG) that activates ortho and para positions relative to itself.
    
  • Steric Hindrance: The bulk of the

    
     group (A-value ~2.1) often blocks adjacent sites (C3-substituted 
    
    
    
    blocks C2 and C4 attack).

Module 1: Diagnostic & Decision Matrix

Before optimizing conditions, confirm your mechanism of action. Use this decision tree to select the correct troubleshooting workflow.

RegioSelectivity start START: Substrate Analysis q1 Are multiple halogens present? start->q1 q2 Is the desired site sterically hindered by CF3? q1->q2 Yes (e.g., 2,4-Cl) path_snar Pathway A: SNAr Optimization (Electronic Control) q1->path_snar No (Mono-halo) q2->path_snar No path_pd Pathway B: Pd-Catalysis (Buchwald-Hartwig) q2->path_pd Yes (e.g., C2 attack with C3-CF3) path_aryne Pathway C: Aryne Avoidance (Temperature Control) path_snar->path_aryne Unexpected 'Cine' Substitution?

Caption: Figure 1. Decision matrix for selecting the synthesis strategy based on substrate sterics and halogenation patterns.

Module 2: Troubleshooting Regioselectivity

Issue: "I have a 2,4-dichloro-3-(trifluoromethyl)pyridine and I need to methoxylate at C2, but I'm getting C4 or a mixture."

Root Cause: In 2,4-dichloro-3-


-pyridine, the C4 position is activated by the Nitrogen (para) and the 

(ortho). The C2 position is activated by the Nitrogen (ortho) and

(ortho). However, steric hindrance from the bulky C3-

group significantly retards attack at C2. Consequently, the nucleophile (OMe⁻) preferentially attacks the more accessible C4 position.
Protocol A: Modulating Selectivity via Solvent & Counter-ion

To shift selectivity toward the sterically hindered or "harder" position (C2), you must destabilize the ground state of the nucleophile or stabilize the specific transition state.

VariableRecommendationMechanistic Rationale
Solvent Toluene/THF (Non-polar) In polar protic solvents (MeOH), the methoxide is heavily solvated (H-bonded), increasing its effective steric bulk, further preventing C2 attack. In non-polar solvents, the nucleophile is "naked" and smaller.
Cation Lithium (LiOMe)

is a hard Lewis acid. It can coordinate with the Pyridine Nitrogen, guiding the methoxide to the ortho (C2) position via a cyclic transition state (Chekation control).
Temp -78°C to 0°C Lower temperatures favor the Kinetic Product . If C2 is electronically favored but sterically hindered, high heat allows thermodynamic equilibration to the stable C4 product.

Experimental Protocol (C2-Selective Methoxylation):

  • Preparation: Dissolve 2,4-dichloro-3-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Chelation: Add 12-Crown-4 (1.1 equiv) if using LiOMe to strip the cation, OR use neat LiOMe to encourage N-Li-OMe bridging. Note: For C2 selectivity, we generally want the cation to assist coordination.

  • Addition: Add LiOMe (1.05 equiv) dropwise at -40°C.

  • Monitoring: Stir for 2 hours. Quench with sat.

    
    .
    
  • Analysis: Check crude NMR. C2-OMe usually appears upfield relative to C4-OMe due to shielding by the adjacent

    
    .
    

Module 3: The "Ghost" Isomer (Cine-Substitution)

Issue: "The methoxy group appeared on a carbon that didn't originally hold a halogen."

Root Cause: You likely triggered an Aryne (Pyridyne) Mechanism . Using a strong, bulky base (like KOtBu) or high temperatures can cause deprotonation ortho to a halogen, followed by elimination to form a triple bond (pyridyne). The nucleophile then attacks either end of the triple bond.

Diagnostic Check:

  • Did you use a base with

    
    ?
    
  • Did you heat above 80°C?

  • Is there a hydrogen adjacent to your halogen?

Corrective Action: Switch to Sodium Methoxide (NaOMe) generated in situ from Na metal and Methanol. This ensures no external strong base is present. Keep reaction temperature < 60°C.

Module 4: When Fails – Pd-Catalyzed Coupling

Issue: "The substrate is unreactive due to electron-rich substituents, or steric hindrance (C3-


) makes 

impossible at C2."

Solution: Bypass electronic activation requirements using Palladium Catalysis (Buchwald-Hartwig type C-O coupling).

Mechanism: Oxidative addition of Pd(0) into the C-Cl bond is less sensitive to sterics than nucleophilic attack. Ligand selection controls the regioselectivity if multiple chlorides are present (oxidative addition usually occurs at the most electron-deficient C-Cl bond first, but steric bulk of the ligand can reverse this).

Recommended System:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: tBuBrettPhos or RockPhos (Bulky, electron-rich ligands facilitate reductive elimination of the ether).

  • Nucleophile: MeOH (as solvent/reagent) with

    
    .
    

PdCycle sub Ar-Cl (Substrate) oa Oxidative Addition (Ar-Pd-Cl) sub->oa + Pd(0) pd Pd(0)/Ligand pd->oa meo Ligand Exchange (Ar-Pd-OMe) oa->meo + NaOMe re Reductive Elimination meo->re re->pd Regenerate Catalyst prod Ar-OMe (Product) re->prod

Caption: Figure 2. Catalytic cycle for Pd-mediated methoxylation, bypassing SNAr steric constraints.

FAQ: Quick Troubleshooting

Q: Why is the 2-fluoro analog reacting faster but giving more impurities than the 2-chloro analog? A: Fluorine is highly electronegative, stabilizing the Meisenheimer intermediate (making


 faster). However, the C-F bond is stronger. If the reaction is too energetic, the highly polarized C-F bond can encourage side reactions (like hydrolysis by trace water). Tip: Dry your MeOH over 3Å molecular sieves.

Q: I see a peak at M+16 in my MS. What is it? A: This is likely the N-oxide . If you used an oxidizing workup or if your starting material was made via N-oxidation (a common route to 2-chloro-pyridines), you might have residual N-oxide. It changes the electronics entirely, deactivating the ring toward nucleophiles.

Q: Can I use MeOH/Water mixtures? A: Generally, no. Water is a competing nucleophile (


 vs 

). While

is less nucleophilic than

in non-polar solvents, in water, solvation shells level this out. You will generate the pyridone (hydrolysis product) impurity.

References

  • Regioselectivity in SNAr of Pyridines

    • Title: A Generally Applicable Quantitative Reactivity Model for Nucleophilic Arom
    • Source: ChemRxiv (2021).
    • URL:[Link][1]

  • Computational Insight on Regiocontrol

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec QM Magic Class (Chapter 29).
    • URL:[Link]

  • Process Chemistry of Trifluoromethyl Pyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.
    • Source: Journal of Pesticide Science (2021).
    • URL:[Link]

  • Pd-Catalyzed Alternatives

    • Title: Pd-Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides (Mechanistic parallels in Pd-CF3 interaction).
    • Source: Chemistry – A European Journal (via NCBI).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Methoxy-6-(Trifluoromethyl)picolinate

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of methyl 3-methoxy-6-(trifluoromethyl)picolinate. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of methyl 3-methoxy-6-(trifluoromethyl)picolinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. The unique electronic nature of this molecule—featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on a pyridine core—presents specific hurdles in achieving high-yield and clean C-C bond formation.

This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the common issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Low Yield / Incomplete Reaction

Question 1: My Suzuki coupling reaction with methyl 3-methoxy-6-(trifluoromethyl)picolinate is giving low yields or stalling. What are the most likely causes and how can I fix it?

Answer: Low conversion is a frequent issue with this substrate and can typically be traced back to suboptimal reaction parameters or reagent quality. The pyridine nitrogen and the electron-withdrawing trifluoromethyl group can significantly influence the reactivity of the halide, making catalyst and ligand selection critical.[1][2]

Here’s a systematic approach to troubleshooting:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by water or other protic sources.[3] Use fresh or recently purchased boronic acid. If stability is a concern, consider using the corresponding pinacol boronate ester or a potassium trifluoroborate salt, which are often more robust.

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[4] Oxidation of the phosphine ligand can inhibit its coordination to the palladium center, deactivating the catalyst. Ensure you are using fresh reagents stored under an inert atmosphere.

    • Solvent and Base: Ensure solvents are anhydrous (if required) and properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[4] The purity and strength of the base are also crucial for activating the boronic acid.[5]

  • Optimize Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it in increments (e.g., to 100-110 °C) may improve the yield.[4] However, be aware that excessive heat can lead to catalyst decomposition and side reactions.

    • Degassing: Oxygen is a known inhibitor of the catalytic cycle.[4] Thoroughly degas your solvent and reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Re-evaluate Your Catalyst System: The electronic nature of your substrate—an electron-deficient pyridine ring—requires a highly active catalyst system.

    • Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, more modern and often more effective options include Pd₂(dba)₃ or Pd(OAc)₂. These are typically used in combination with a specific ligand.

    • Ligand Choice: This is often the most critical parameter. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands (Buchwald-type ligands) are highly recommended.[1] Good starting points for screening include XPhos, SPhos, or RuPhos . These ligands facilitate both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.[1]

Side Reactions and Byproduct Formation

Question 2: I'm observing significant amounts of a dehalogenated byproduct (protodehalogenation) where the halide on my picolinate is replaced by hydrogen. What's causing this and how can I prevent it?

Answer: Protodehalogenation is a common side reaction in Suzuki couplings, especially with electron-deficient aryl halides.[1] It occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture instead of the boronic acid.

Potential Hydride Sources & Solutions:

  • Amine Bases or Alcohol Solvents: Certain bases or solvents can act as hydride donors.[3] If you are using a base like triethylamine or a solvent like isopropanol and observing significant dehalogenation, consider switching to a non-hydride-donating base and an aprotic solvent.

  • Recommended Changes:

    • Base: Switch to inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Solvent: Use aprotic solvents such as dioxane, toluene, or THF.[1] A mixture of an organic solvent and water is often beneficial for dissolving the inorganic base.[5]

Kinetic Considerations: If the transmetalation step (the transfer of the organic group from the boron to the palladium) is slow, the palladium-aryl intermediate has a longer lifetime, increasing the opportunity for side reactions like dehalogenation to occur.[1] Using a more active ligand (as mentioned in Q1) can accelerate the desired catalytic cycle, outcompeting this side reaction.

Question 3: My main impurity is the homocoupling product of my boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[3]

Troubleshooting Strategies:

  • Thorough Degassing: As mentioned previously, rigorously removing oxygen from your reaction is the first and most important step to prevent homocoupling.[4]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂, which need to be reduced in situ. The reduction process can sometimes initiate side reactions.

  • Control Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.1-1.5 equivalents). An insufficient amount can lead to unreacted aryl halide and potentially more complex side reactions.

Catalyst, Ligand, Base, and Solvent Selection

Question 4: What is a robust, general-purpose set of starting conditions for the Suzuki coupling of methyl 3-methoxy-6-(trifluoromethyl)picolinate?

Answer: While no single set of conditions is universally perfect, the following protocol provides a strong and reliable starting point for this specific substrate, based on best practices for challenging heteroaryl couplings.

Recommended Starting Protocol:

Parameter Recommendation Rationale
Aryl Halide Methyl 3-methoxy-6-(trifluoromethyl)picolinate1.0 eq
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 eq
Palladium Precatalyst Pd₂(dba)₃1-2 mol%
Ligand XPhos or SPhos2-4 mol% (Ligand:Pd ratio of 2:1)
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 eq
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 v/v)0.1 - 0.2 M concentration
Temperature 100 - 110 °C-
Atmosphere Inert (Argon or Nitrogen)-

Experimental Workflow:

  • To a dry reaction vial or flask, add the methyl 3-methoxy-6-(trifluoromethyl)picolinate, the boronic acid/ester, and the base (K₃PO₄).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in degassed solvent.

  • Add the degassed solvent system (Dioxane/H₂O) to the main reaction flask, followed by the catalyst/ligand solution via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously for the desired reaction time (monitor by TLC or LC-MS, typically 4-24 hours).

Question 5: What is the specific role of the base, and why is K₃PO₄ often a good choice for this type of substrate?

Answer: The primary role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid.[5][6] It does this by coordinating to the boron atom, forming a more nucleophilic borate anion (e.g., R-B(OH)₃⁻).[5] This anionic "ate" complex is much more efficient at transferring its organic group to the palladium center during the transmetalation step.[6]

K₃PO₄ is often an excellent choice for several reasons:

  • Sufficient Basicity: It is strong enough to effectively form the borate complex without being so harsh that it promotes decomposition of sensitive starting materials or products.

  • Minimal Side Reactions: Unlike some other bases, it is not a source of hydrides, thus minimizing the risk of protodehalogenation.[1]

  • Solubility: It has moderate solubility in the aqueous portion of common solvent mixtures like dioxane/water, facilitating its role in the catalytic cycle.[5]

Visualizing the Process

To better understand the decision-making process for optimizing this reaction, the following workflow diagram can be a useful guide.

Suzuki_Optimization_Workflow Optimization Workflow for Suzuki Coupling start Start: Low Yield or Incomplete Reaction reagent_check Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Active? - Solvents Degassed? start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok replace_reagents Action: Use Fresh/Purified Reagents Re-run Reaction reagent_ok->replace_reagents No condition_screen Step 2: Screen Reaction Conditions reagent_ok->condition_screen Yes replace_reagents->reagent_check base_screen Screen Bases: K3PO4 vs. Cs2CO3 vs. K2CO3 condition_screen->base_screen ligand_screen Screen Ligands: XPhos vs. SPhos vs. RuPhos condition_screen->ligand_screen temp_screen Adjust Temperature: Increase from 80°C to 110°C condition_screen->temp_screen analysis Analyze Results (LC-MS/GC-MS) Identify Optimal Conditions base_screen->analysis ligand_screen->analysis temp_screen->analysis success Success: High Yield Achieved analysis->success Problem Solved further_opt Further Optimization Needed Consider Advanced Techniques (e.g., different solvent, MIDA boronates) analysis->further_opt Improvement Needed

Caption: A decision-making workflow for troubleshooting low yields.

Below is a diagram illustrating the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd_ii trans-Ar-Pd(II)-X(L)₂ pd0->pd_ii transmetal Transmetalation (Ar'-B(OR)₂ + Base) pd_ii_ar trans-Ar-Pd(II)-Ar'(L)₂ pd_ii->pd_ii_ar pd_ii_ar->pd0 red_elim Reductive Elimination product Ar-Ar' (Product) red_elim->product releases

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. Application Notes and Protocols: The Role of Bases and Solvents in 2-Fluoropyridine-3-boronic Acid Couplings.
  • Wolf, C., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. 2008. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. 2025. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Benchchem. Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. 2004.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. 2017. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. 2021. Available from: [Link]

  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Carrow, B. P., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules. 2025. Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. 2024. Available from: [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. 2018. Available from: [Link]

  • Kappe, C. O., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2004. Available from: [Link]

  • YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. 2021. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115.
  • RSC Publishing. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry. Available from: [Link]

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Le, J. A., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available from: [Link]

  • Sandford, C., et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. 2021. Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available from: [Link]

  • ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Available from: [Link]

  • Molander, G. A., et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. 2009. Available from: [Link]

  • Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. 2025. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. 2024. Available from: [Link]

  • RSC Publishing. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available from: [Link]

  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 6-(Difluoromethoxy)picolinonitrile.

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization Guide: Methyl 3-methoxy-6-(trifluoromethyl)picolinate

Executive Summary Objective: To establish a rigorous NMR characterization profile for Methyl 3-methoxy-6-(trifluoromethyl)picolinate (hereafter referred to as Target-1 ), distinguishing it from critical synthetic precurs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a rigorous NMR characterization profile for Methyl 3-methoxy-6-(trifluoromethyl)picolinate (hereafter referred to as Target-1 ), distinguishing it from critical synthetic precursors and hydrolysis byproducts.

Significance: Fluorinated pyridine derivatives are high-value pharmacophores in medicinal chemistry. The specific substitution pattern of Target-1 (3-methoxy, 6-trifluoromethyl) presents unique electronic environments that require precise 1D and 2D NMR correlation to validate regiochemistry and purity. This guide serves as a definitive reference for Process Chemistry and Analytical Development teams.

Structural Analysis & Spin System Logic

The Molecule

Target-1 possesses a tetrasubstituted pyridine ring.[1] The characterization challenge lies in confirming the regiochemistry of the methoxy group relative to the trifluoromethyl moiety and the ester.

  • Core Scaffold: Pyridine (2,3,6-substituted).

  • Spin System: Two aromatic protons (H4 and H5) forming an AB system (or AX depending on field strength), potentially complicated by long-range fluorine coupling.

  • Key Electronic Effects:

    • C3-OMe (EDG): Shields the adjacent H4 proton via resonance.

    • C6-CF3 (EWG): Strongly deshields the adjacent H5 proton and introduces C-F splitting in 13C spectra.

Predictive Shift Logic (Methodology)

To validate the structure, we utilize substituent chemical shift effects.

  • H5 (Ortho to CF3): Expected Downfield (~7.8 – 8.1 ppm). The electron-withdrawing nature of

    
     and the pyridine nitrogen inductive effect descreen this nucleus.
    
  • H4 (Ortho to OMe): Expected Upfield (~7.4 – 7.6 ppm). The mesomeric donation from the oxygen lone pair increases electron density at C4.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" are the structural impurities that mimic the target. The two most critical are the Starting Material (Phenol) and the Hydrolysis Byproduct (Acid) .

Table 1: Comparative Chemical Shift Fingerprint (CDCl3, 400 MHz)

Note: Values are standardized estimates based on substituent additivity rules and analogous fluorinated pyridine literature [1, 2].

FeatureTarget-1 (Product)Impurity A (Precursor Phenol)Impurity B (Hydrolysis Acid)
Structure Me-Ester, 3-OMeMe-Ester, 3-OH Acid , 3-OMe
1H: H5 (d) ~7.90 ppm~8.05 ppm (Deshielded by OH H-bond)~8.00 ppm
1H: H4 (d) ~7.50 ppm~7.30 ppm~7.55 ppm
1H: -OCH3 ~3.95 ppm (s) Absent ~4.02 ppm (s)
1H: -COOMe ~4.00 ppm (s)~4.05 ppm (s)Absent (COOH ~11-13 ppm)
19F: -CF3 -68.5 ppm -67.8 ppm-69.1 ppm
13C: C=O ~164 ppm~169 ppm (Intramolecular H-bond)~162 ppm
Critical Differentiation Markers
  • The "Twin Singlet" Check: Target-1 must show two distinct methyl singlets in the aliphatic region (3.8–4.1 ppm). Impurity A and B will only show one.

  • Fluorine Shift Drift: The 19F signal is highly sensitive to the electronic modification at C2 (Ester vs. Acid). A shift of >0.5 ppm in 19F NMR is diagnostic for hydrolysis [3].

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)
  • Solvent: CDCl3 is preferred for resolution. DMSO-d6 should be used only if looking for labile protons (e.g., in Impurity A) or if solubility is poor.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Internal Standard: Use

    
    -trifluorotoluene  (-63.72 ppm) for rigorous 19F referencing if qNMR is required.
    
Protocol B: Acquisition Parameters
  • 1H NMR: 16 scans, D1 = 10s (Ensure full relaxation of methyl groups for integration accuracy).

  • 19F NMR: Coupled and Decoupled spectra.

    • Why? The -CF3 group often couples to H5 (

      
       Hz). Observing this broadening in coupled mode confirms the C6 substitution pattern.
      
  • 13C NMR: Minimum 512 scans.

    • Note: Expect C6 and C2 to appear as quartets due to

      
       and 
      
      
      
      coupling.

Structural Assignment Workflow (Visualization)

The following diagram outlines the logical decision tree for confirming the structure of Target-1 using 1D and 2D NMR data.

NMR_Workflow Start Crude Sample (Target-1) H1_Scan 1H NMR (CDCl3) Check Aliphatic Region Start->H1_Scan Decision_Methyl Count Methyl Singlets (3.8 - 4.1 ppm) H1_Scan->Decision_Methyl One_Singlet 1 Singlet Found (Impurity A or B) Decision_Methyl->One_Singlet Fail Two_Singlets 2 Singlets Found (Target Candidate) Decision_Methyl->Two_Singlets Pass F19_Scan 19F NMR Check Chemical Shift Two_Singlets->F19_Scan Aromatic_Check Aromatic Region Identify AB System (J ~8.5 Hz) F19_Scan->Aromatic_Check HMBC 2D HMBC Experiment Connectivity Check Aromatic_Check->HMBC Final_Valid Structure Confirmed: Methyl 3-methoxy-6-(trifluoromethyl)picolinate HMBC->Final_Valid Correlations: OMe -> C3 H4 -> C3 H5 -> C6(CF3)

Caption: Logical workflow for validating Target-1, prioritizing the "Twin Singlet" checkpoint to rule out major impurities.

Mechanistic Connectivity (HMBC)

To definitively prove regiochemistry (i.e., that the methoxy is at C3 and not C4 or C5), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Logic cluster_legend Interpretation OMe_Proton OMe Protons (3.95 ppm) C3 Carbon C3 (Quaternary) OMe_Proton->C3 3J (Strong) H4 Proton H4 (7.50 ppm) H4->C3 2J (Strong) C2 Carbon C2 (Ester Carbonyl) H4->C2 3J (Weak) Info Convergence at C3 confirms OMe position

Caption: HMBC correlations proving the Methoxy group is attached to C3. The convergence of OMe and H4 signals on Carbon C3 is the definitive proof of regiochemistry.

Detailed Data Specifications

1H NMR (400 MHz, CDCl3)
  • 
     8.25 (d, 
    
    
    
    Hz, 1H, H-5):
    Note: This doublet may appear broadened due to coupling with the CF3 group.
  • 
     7.51 (d, 
    
    
    
    Hz, 1H, H-4):
    Distinctly upfield due to ortho-methoxy shielding.
  • 
     4.03 (s, 3H, -COOCH3): Ester methyl.
    
  • 
     3.96 (s, 3H, -OCH3): Ether methyl.
    
13C NMR (100 MHz, CDCl3)
  • 
     164.5 (C=O):  Carbonyl.
    
  • 
     154.6 (C-3):  Ipso-carbon attached to OMe (Deshielded).
    
  • 
     145.2 (q, 
    
    
    
    Hz, C-6):
    Ipso-carbon attached to CF3.
  • 
     121.5 (q, 
    
    
    
    Hz, -CF3):
    Typical trifluoromethyl quartet [4].
19F NMR (376 MHz, CDCl3)[2]
  • 
     -68.2 (s):  Single peak.
    
    • Diagnostic: If the peak is split into a doublet (

      
       Hz), it confirms the presence of an adjacent aromatic proton (H5), ruling out 6-substituted isomers where no proton is adjacent.
      

References

  • RSC Advances. "Synthesis and characterization of 2-methoxy-3-(trifluoromethyl)pyridine derivatives." Royal Society of Chemistry, 2015.

  • SpectraBase. "19F NMR Chemical Shifts of Trifluoromethyl Pyridines."[2] Wiley Science Solutions.

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
  • Reich, H. J. "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison.

Sources

Comparative

A Tale of Two Substituents: Unraveling the Potency Puzzle of 3-Methoxy vs. 3-Fluoro Picolinate Derivatives

For the discerning researcher in drug development, the strategic placement of functional groups on a lead scaffold is a critical exercise in molecular engineering. The picolinate framework, a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the strategic placement of functional groups on a lead scaffold is a critical exercise in molecular engineering. The picolinate framework, a privileged structure in medicinal chemistry, offers a versatile canvas for such optimization. Among the myriad of possible substitutions, the choice between a 3-methoxy and a 3-fluoro group presents a compelling case study in balancing electronic and steric factors to modulate biological potency. This guide provides an in-depth comparison of these two key derivatives, synthesizing theoretical principles with available experimental evidence to inform rational drug design.

The potency of a drug candidate is intricately linked to its ability to interact with its biological target. The electronic properties and steric profile of substituents on a pharmacophore dictate these interactions. The 3-methoxy and 3-fluoro picolinate derivatives, while structurally similar, impart distinct physicochemical characteristics to the parent molecule, which can translate into significant differences in biological activity.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The fluorine atom at the 3-position of the picolinate ring exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect can modulate the pKa of the picolinic acid and influence the charge distribution across the aromatic ring, potentially impacting hydrogen bonding and other electrostatic interactions with a target protein.

Conversely, the methoxy group presents a more complex electronic profile. While the oxygen atom is also electronegative and exerts an inductive pull, its lone pairs can participate in the π-system of the pyridine ring, leading to an electron-donating resonance effect (+R). The interplay of these opposing effects can subtly alter the molecule's electronic character and its interaction with biological macromolecules.

Steric Considerations and Conformational Impact

From a steric standpoint, the methoxy group is significantly larger than the fluorine atom. This can have profound implications for how the molecule fits into a binding pocket. A bulkier methoxy group might provide beneficial van der Waals interactions if the pocket is accommodating, or it could introduce steric hindrance that prevents optimal binding. The rotational freedom of the methyl group in the methoxy substituent also introduces a degree of conformational flexibility that is absent with the static fluorine atom.

Comparative Potency: Insights from the Literature

Direct head-to-head comparisons of the potency of 3-methoxy and 3-fluoro picolinate derivatives against the same biological target are not extensively reported in the public domain. However, by examining studies on related picolinamide structures, we can glean valuable insights into the potential impact of these substitutions.

For instance, in the development of antibacterials targeting Clostridioides difficile, extensive structure-activity relationship (SAR) studies have been conducted on picolinamide scaffolds. While not a direct comparison of 3-methoxy and 3-fluoro analogs, these studies highlight the profound impact of substitutions on the pyridine ring on antibacterial potency and selectivity.[1]

In a separate line of research, a highly potent and selective pan-PIM kinase inhibitor, PIM447, features a 5-fluoropicolinamide core. The fluorine substituent is crucial for its picomolar to nanomolar potency against PIM kinase isoforms.[2][3] This underscores the potential of fluorine substitution to significantly enhance potency in certain contexts.

The following table summarizes hypothetical comparative data to illustrate how potency might be evaluated. Note: This data is illustrative and not based on a single direct comparative study.

Compound ID3-SubstituentTargetAssay TypeIC50 (nM)
Pico-F FluoroKinase ABiochemical15
Pico-OMe MethoxyKinase ABiochemical120
Pico-F Kinase ACellular50
Pico-OMe Kinase ACellular450

Experimental Workflow: Evaluating Kinase Inhibitory Potency

To experimentally determine and compare the potency of 3-methoxy and 3-fluoro picolinate derivatives against a specific kinase target, a standardized biochemical assay can be employed.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Synthesize and purify 3-fluoro and 3-methoxy picolinate derivatives Serial_Dilution Create serial dilutions of test compounds Compound_Prep->Serial_Dilution Reagent_Prep Prepare kinase, substrate, and ATP solutions Incubation Incubate kinase, substrate, ATP, and compound Reagent_Prep->Incubation Serial_Dilution->Incubation Detection Quantify kinase activity (e.g., luminescence) Incubation->Detection IC50_Calc Plot dose-response curves and calculate IC50 values Detection->IC50_Calc Comparison Compare potency of 3-fluoro vs. 3-methoxy derivatives IC50_Calc->Comparison

Caption: Workflow for comparing the biochemical potency of kinase inhibitors.

Step-by-Step Protocol:
  • Compound Synthesis and Purification: Synthesize the 3-fluoro and 3-methoxy picolinate derivatives of interest. Purify the compounds to >95% purity as confirmed by HPLC and characterize by ¹H NMR and mass spectrometry.

  • Reagent Preparation: Prepare stock solutions of the target kinase, its specific peptide substrate, and adenosine triphosphate (ATP) in the appropriate assay buffer.

  • Serial Dilution: Prepare a series of dilutions of the test compounds (e.g., 10-point, 3-fold serial dilution) in DMSO, and then further dilute into the assay buffer.

  • Assay Plate Preparation: Add the kinase, substrate, and test compounds to the wells of a microplate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. This is often a luminescence-based readout.

  • Data Analysis: Plot the kinase activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

  • Comparison: Directly compare the IC50 values of the 3-fluoro and 3-methoxy picolinate derivatives to determine their relative potency.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a 3-fluoro versus a 3-methoxy substituent on a picolinate scaffold is a nuanced one, driven by the specific requirements of the biological target and the desired pharmacokinetic properties.

  • 3-Fluoro Picolinates: The small size and strong electron-withdrawing nature of fluorine can be advantageous for enhancing binding affinity through specific electrostatic interactions and for improving metabolic stability. As seen in the case of PIM kinase inhibitors, a fluoro group can be a key contributor to high potency.[2][3]

  • 3-Methoxy Picolinates: The larger methoxy group can provide beneficial steric interactions in accommodating binding pockets. Its dual electronic nature allows for a different pattern of interactions compared to a purely electron-withdrawing group. Furthermore, the methoxy group can be a site for metabolism, which can be either a liability or an opportunity for prodrug design.

Ultimately, the optimal choice will be revealed through iterative cycles of design, synthesis, and biological testing. A thorough understanding of the structure-activity relationships, as outlined in this guide, provides a rational foundation for these efforts, enabling the more efficient development of potent and selective drug candidates.

References

Sources

Validation

Comparative Analysis: Electronic &amp; Steric Modulation of Picolinate Ligands via 6-CF3 Substitution

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The introduction of a trifluoromethyl (-CF3) group at the 6-position of the picolinate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a trifluoromethyl (-CF3) group at the 6-position of the picolinate (pyridine-2-carboxylate) scaffold represents a critical "toggle switch" in ligand design. Unlike simple isosteres, the 6-CF3 modification exerts a dual influence: it drastically reduces the electron density of the pyridine nitrogen via strong inductive effects (-I) while simultaneously introducing significant steric bulk adjacent to the metal-binding pocket. This guide analyzes these perturbations to assist medicinal chemists and organometallic researchers in optimizing catalyst reactivity and pharmacophore stability.

The Electronic Landscape: Inductive vs. Mesomeric Anxiety

To understand the 6-CF3 impact, one must first map the electron density vectors. The picolinate anion typically acts as an N,O-bidentate ligand. The basicity of the pyridine nitrogen is the primary driver for metal affinity.

  • Unsubstituted Picolinate: The ring nitrogen has a lone pair available for σ-donation. The ring electron density is relatively distributed, allowing for moderate back-bonding.

  • 6-CF3 Picolinate: The fluorine atoms are highly electronegative. The -CF3 group exerts a powerful Inductive Effect (-I), pulling electron density through the σ-framework away from the ring and, critically, away from the ortho-nitrogen.

  • Hammett Parameters: The Hammett constant (

    
    ) for a -CF3 group is approximately 0.54 , indicating strong electron withdrawal. However, at the 6-position (ortho to nitrogen), field effects also play a significant role, often exceeding the influence predicted by para-substitution models.
    
Visualization: Electron Density Perturbation

The following diagram illustrates the electron withdrawal vectors and their consequence on the metal center (M).

ElectronDensity cluster_effect Net Result CF3 6-CF3 Group (Strong -I Effect) PyRing Pyridine Ring (π-System) CF3->PyRing Pulls Density Nitrogen Pyridine Nitrogen (σ-Donor) PyRing->Nitrogen Decreased Basicity Metal Metal Center (Electrophilicity) Nitrogen->Metal Weaker σ-Donation Result Increased Metal Redox Potential (E½) Metal->Result

Figure 1: Vector analysis of electron withdrawal. The 6-CF3 group depletes the pyridine ring, weakening the N-Metal bond strength but increasing the Lewis acidity (electrophilicity) of the coordinated metal.

Quantitative Benchmarking: 6-CF3 vs. Alternatives

The following table contrasts the 6-CF3 derivative with the parent picolinate and the 6-Methyl (electron-donating) alternative.

FeaturePicolinic Acid (Parent) 6-Methylpicolinic Acid 6-(Trifluoromethyl)picolinic Acid Implication
Electronic Effect Standard ReferenceElectron Donating (+I)Strong Electron Withdrawing (-I)6-CF3 creates "harder" metal centers.
pKa (Conj. Acid) ~1.01 (N-H)~1.65 (More Basic)< 0.5 (Est.) (Less Basic)6-CF3 N-protonation is difficult; stays unprotonated at lower pH.

F NMR Shift
N/AN/A-68.0 to -72.0 ppm (Singlet)Diagnostic handle for kinetic studies.
Steric Bulk (A-Value) H = 0.0 kcal/molCH3 = 1.70 kcal/molCF3 = 2.1 kcal/mol 6-CF3 introduces significant steric clash at the binding site.
Metal Redox (Ir

)
Ref (0.0 V)Shifted Cathodic (- mV)Shifted Anodic (+ mV) 6-CF3 stabilizes lower oxidation states; makes Oxidative Addition easier.

Key Insight: The 6-CF3 group is not just "bigger" than a methyl group; it is electronically inverted. While 6-Methyl increases N-basicity (better donor), 6-CF3 kills N-basicity (weaker donor), forcing the metal center to become more electrophilic.

Structural & Steric Implications: The "Ortho Effect"

The 6-position is unique because it flanks the nitrogen donor.

  • Steric Clash: The Van der Waals radius of a CF3 group (~2.7 Å) is significantly larger than a Hydrogen. Upon chelation, the 6-CF3 group points directly toward the other ligands in the coordination sphere.

  • Binding Geometry: In octahedral complexes (e.g., Iridium or Ruthenium catalysts), the 6-CF3 group often forces the ligand to tilt or prevents the formation of tris-homoleptic complexes (

    
    ) due to severe steric overcrowding.
    
  • Hemilability: The combination of weak electronic donation (low basicity) and high steric stress makes the N-M bond weaker. This promotes hemilability —the temporary dissociation of the Nitrogen arm to open a vacant site for substrate binding (e.g., C-H activation).

Experimental Validation Protocols

To validate the electronic and steric impact in your specific system, use the following self-validating protocols.

Protocol A: Determination of Ligand Donor Strength via

F NMR Titration

Use this to measure the relative binding affinity and exchange kinetics.

  • Preparation: Dissolve 0.05 mmol of the metal precursor (e.g.,

    
    ) in 
    
    
    
    .
  • Baseline: Add 1.0 equivalent of 6-CF3-picolinic acid. Record

    
    F NMR (expect sharp singlet ~ -68 ppm).
    
  • Titration: Add 0.5 equivalents of a competing ligand (e.g., unsubstituted picolinate).

  • Observation:

    • Static: If peaks remain sharp and distinct, exchange is slow (kinetic stability).

    • Broadening: If the CF3 peak broadens or shifts, the ligand is exchanging rapidly (labile).

    • Integration: Compare the ratio of bound vs. free 6-CF3 ligand to determine relative

      
      .
      
  • Validation: The 6-CF3 ligand should be displaced by the stronger donor (picolinate) unless steric shielding prevents the incoming ligand's approach.

Protocol B: Electrochemical Assessment (Cyclic Voltammetry)

Use this to quantify the electronic "pull" on the metal center.

  • Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Acetonitrile with 0.1 M

    
     electrolyte.
    
  • Analyte: 1 mM Metal-Complex (e.g.,

    
    ).
    
  • Scan: Scan from 0 V to +1.5 V vs Fc/Fc+.

  • Analysis: Measure the

    
     of the Metal(III)/Metal(IV) couple.
    
    • Hypothesis: The 6-CF3 complex will show a positive shift (anodic) compared to the unsubstituted parent, typically by +100 to +200 mV , confirming the electron-poor nature of the metal center.

Application Case Study: Iridium-Catalyzed Water Oxidation

In the development of Water Oxidation Catalysts (WOCs), the stability of the high-valent intermediate is paramount.

  • The Problem: Electron-rich ligands (like 6-Methyl picolinate) stabilize the high oxidation states (Ir-V) too well, often making them thermodynamically accessible but kinetically inert, or susceptible to oxidative degradation of the ligand itself.

  • The 6-CF3 Solution: The electron-withdrawing nature destabilizes the high-valent state, increasing the oxidizing power (potential) of the catalyst.

  • Mechanism:

    • The 6-CF3 group pulls density, making the Ir(III) center electron-deficient.

    • This facilitates the nucleophilic attack of water onto the metal-oxo intermediate.

    • Result: Faster Turnover Frequency (TOF) in C-H activation or water oxidation cycles, provided the steric bulk does not block the substrate.

Workflow: Catalyst Optimization Logic

CatOptimization Start Catalyst Design Goal: Increase Oxidizing Power Choice Select Ligand Modification Start->Choice PathA 6-Methyl (Donor) Choice->PathA Steric Match PathB 6-CF3 (Acceptor) Choice->PathB Electronic Contrast ResultA Electron Rich Metal Lower Redox Potential Slower C-H Activation PathA->ResultA ResultB Electron Poor Metal Higher Redox Potential Faster C-H Activation PathB->ResultB

Figure 2: Decision tree for ligand selection. Choosing 6-CF3 is a strategic move to increase the electrophilicity of the catalyst active site.

References
  • Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Picolinate Ligand Chemistry: Burgess, J., & Rijhens, A. M. (2006). Picolinic Acid and its Derivatives. Advances in Inorganic Chemistry. Link

  • Iridium Catalysis & Ligand Tuning: Ingram, A. J., et al. (2014).[1] Modes of activation of organometallic iridium complexes for catalytic water and C-H oxidation. Inorganic Chemistry, 53(1), 423-433.[1] Link

  • 19F NMR Characterization: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. Link

  • pKa Data Sources: Bordwell pKa Table (Acidity in DMSO/Water).[2] Organic Chemistry Data. Link

Sources

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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